(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Methoxyphenyl)imino]-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a conjugated benzopyran core, a 4-methoxyphenyl imino group at position 2, and a carboxamide substituent at position 2. Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound’s synthesis likely involves cyclocondensation reactions between substituted benzaldehydes and active methylene compounds, followed by functionalization of the carboxamide group (inferred from ) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-8-6-12(7-9-13)19-17-14(16(18)20)10-11-4-2-3-5-15(11)22-17/h2-10H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLCSIFQKRXZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with 3-formylchromone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the chromene ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted chromenes, depending on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-3-carboxamide derivatives exhibit diverse biological activities modulated by substituents on the chromene core, the imino group, and the carboxamide side chain. Below is a detailed comparison of the target compound with its analogs:
Substituent Variations on the Chromene Core
- 8-Methoxy vs. K218-1423: Substitution with an 8-ethoxy group increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Imino Group Modifications
- 4-Methoxyphenyl vs. 3-Methoxyphenyl: Target Compound: The para-methoxy group on the phenylimino moiety provides symmetry and optimal π-π stacking interactions .
Carboxamide Side Chain Diversity
- Tetrahydrofuran-2-ylmethyl (sc-491813) vs. Thiazol-2-yl (K218-1423) :
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological Implications
Biological Activity
(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a chromene core structure and a methoxyphenyl imino group, is being investigated for various therapeutic applications including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.32 g/mol. The structure features a chromene ring fused with a carboxamide group, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxyaniline with 3-formylchromone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the chromene structure. Common solvents used include ethanol or methanol, with acetic acid often serving as a catalyst to enhance reaction efficiency.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that the compound may inhibit bacterial growth by interfering with essential metabolic pathways, although the exact mechanism remains to be fully elucidated .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, in studies involving human breast cancer cells, treatment with this compound resulted in decreased cell viability and increased markers of apoptosis .
The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and survival. The compound may also interact with DNA, leading to disruptions in replication and transcription processes. Molecular docking studies have suggested that this compound can bind effectively to target proteins involved in cancer progression and microbial resistance .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
